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Compound of Interest

Compound Name: Aminopropylon

CAS No.: 3690-04-8

Cat. No.: B1200042

Get Quote

Abstract
This application note details a robust, two-step chemical synthesis protocol for the gram-scale

production of Aminopropylon (CAS: 3690-04-8). Unlike small-scale medicinal chemistry

routes that often employ expensive peptide coupling reagents (e.g., EDC/HOBt), this protocol

utilizes a haloacyl halide intermediate strategy. This approach is selected for its cost-

effectiveness, scalability, and high atom economy, making it suitable for process chemistry and

drug development applications. The method delivers the target compound in high purity (>98%)

via crystallization, minimizing the need for chromatographic purification.

Introduction & Retrosynthetic Analysis
Aminopropylon is a pyrazolone derivative structurally related to Aminophenazone

(Aminopyrine). It functions as an analgesic and antipyretic agent.[1] Chemically, it is an amino

acid amide consisting of a 4-aminoantipyrine scaffold acylated with an N,N-dimethylalanine

moiety.
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Direct coupling of N,N-dimethylalanine with 4-aminoantipyrine is feasible but suffers from the

poor stability of amino acid chlorides and the high cost of coupling agents on a large scale.

Therefore, this protocol employs a nucleophilic substitution strategy (similar to the industrial

synthesis of Lidocaine):

Acylation: Reaction of 4-aminoantipyrine with 2-chloropropionyl chloride to form a stable

chloro-amide intermediate.

Amination: Nucleophilic displacement of the alkyl chloride by dimethylamine to yield

Aminopropylon.

This route allows for the use of inexpensive, shelf-stable commodity chemicals and avoids the

handling of unstable amino-acid activated esters.

Reaction Scheme

4-Aminoantipyrine
(C11H13N3O)

Intermediate:
2-Chloro-N-antipyrinylpropanamide

Step 1: Acylation
DCM, Et3N, 0°C to RT

2-Chloropropionyl Chloride
(C3H4Cl2O) Aminopropylon

(Target)

Step 2: Amination
EtOH, Reflux

Dimethylamine
(HN(CH3)2)

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway for Aminopropylon via a chloro-amide intermediate.

Materials & Equipment
Reagents
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Reagent CAS No. Purity Role

4-Aminoantipyrine 83-07-8 >98%
Starting Material

(Nucleophile)

2-Chloropropionyl

chloride
7623-09-8 >97% Acylating Agent

Dimethylamine (40%

aq. or in EtOH)
124-40-3 ~40% Aminating Agent

Triethylamine (Et3N) 121-44-8 >99% Base (HCl Scavenger)

Dichloromethane

(DCM)
75-09-2 Anhydrous Solvent (Step 1)

Ethanol (EtOH) 64-17-5 Absolute Solvent (Step 2)

Equipment
Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

Temperature Control: Ice/water bath (0°C) and oil bath (reflux).

Addition: Pressure-equalizing addition funnel.

Filtration: Buchner funnel with vacuum flask.

Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-(2,3-dihydro-1,5-
dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanamide
Objective: Acylation of the exocyclic amine of 4-aminoantipyrine.

Setup: Flame-dry a 250 mL 3-neck RBF under nitrogen atmosphere.
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Dissolution: Charge the flask with 4-Aminoantipyrine (10.0 g, 49.2 mmol) and

Dichloromethane (DCM, 100 mL). Stir until fully dissolved.

Base Addition: Add Triethylamine (7.5 mL, 54.0 mmol) to the solution.

Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

Acylation: Load 2-Chloropropionyl chloride (5.0 mL, 51.6 mmol) into the addition funnel. Add

dropwise over 30 minutes, maintaining the internal temperature below 10°C.

Note: The reaction is exothermic.[2] White precipitate (Et3N·HCl) will form immediately.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

Process Check: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). SM (Rf ~0.2) should

disappear; Product (Rf ~0.6) appears.

Workup:

Quench with water (50 mL).

Separate the organic (DCM) layer.

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine, then with

sat. NaHCO3 (30 mL) and brine (30 mL).

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Result: Off-white solid (Intermediate). Yield approx. 13.5 g (90-95%). Proceed to Step 2

without further purification if purity >95% by NMR.

Step 2: Amination to Aminopropylon
Objective: Nucleophilic substitution of the chloride with dimethylamine.

Setup: Place the Intermediate (10.0 g, 34.0 mmol) from Step 1 into a 250 mL pressure

vessel or RBF equipped with a reflux condenser.
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Solvent/Reagent: Add Ethanol (60 mL) and Dimethylamine (40% aq. solution, 25 mL, ~200

mmol).

Note: A large excess of amine is used to drive the reaction and scavenge the HCl

byproduct. If using a sealed pressure vessel, 5-10 eq. of amine in ethanol is preferred to

aqueous solution to simplify workup.

Reaction: Heat the mixture to 60–70°C (or mild reflux) for 4–6 hours.

Process Check: TLC (Eluent: DCM/MeOH 9:1). The non-polar intermediate should convert

to the more polar Aminopropylon.

Workup:

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess

dimethylamine.

Dissolve the residue in DCM (100 mL) and water (50 mL).

Adjust aqueous layer pH to >10 with 1M NaOH (to ensure the product is in free base

form).

Extract with DCM (3 x 50 mL).

Dry combined organics over Na2SO4 and concentrate.

Purification (Crystallization):

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate.

Add Hexane dropwise until turbidity is observed.

Cool to 4°C overnight.

Filter the white crystals and dry under vacuum.

Characterization & Quality Control
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Parameter Specification Method

Appearance
White to off-white crystalline

powder
Visual

Melting Point
120–124°C (Lit. varies by

polymorph)
Capillary Method

Purity >98.0% HPLC (C18, ACN/H2O)

Identity Conforms to Structure 1H-NMR (CDCl3)

Expected 1H-NMR Data (CDCl3, 400 MHz):

δ 7.3–7.5 (m, 5H, Ar-H)

δ 3.1 (s, 3H, N-Me of pyrazolone)

δ 2.3 (s, 6H, N(CH3)2)

δ 2.2 (s, 3H, C-Me of pyrazolone)

δ 3.4 (q, 1H, CH-Me)

δ 1.2 (d, 3H, CH-Me)

Process Safety & Troubleshooting
Critical Hazards

2-Chloropropionyl Chloride: Corrosive, lachrymator. Handle only in a fume hood. Reacts

violently with water.

Dimethylamine: Flammable gas/liquid, corrosive, strong odor. Ensure efficient condensation

or use sealed vessels.

Troubleshooting Guide
Issue: Low yield in Step 1.
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Cause: Moisture in DCM or old acyl chloride.

Fix: Use freshly distilled DCM and verify reagent quality.

Issue: Incomplete reaction in Step 2.

Cause: Dimethylamine evaporation.

Fix: Use a sealed pressure tube or refresh the amine during reflux.

Issue: Product is an oil.

Fix: Triturate with diethyl ether or cold hexane to induce crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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